1-methoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene
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Overview
Description
1-Methoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure, featuring methoxy and phenoxy groups, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene typically involves the reaction of 1-methoxy-2-bromobenzene with 4-(4-methoxyphenoxy)butanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.
Reduction: Formation of methoxycyclohexane derivatives.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Scientific Research Applications
1-Methoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of particular interest.
Medicine: Explored for its potential therapeutic applications, particularly in drug development. Its ability to modulate specific biological pathways makes it a candidate for further pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Methoxy-4-[2-(4-methoxyphenyl)ethenyl]benzene
- 1-Methoxy-4-[(4-methoxyphenoxy)methyl]benzene
- 1-Methoxy-4-(4-methoxybenzyl)benzene
Comparison: 1-Methoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene stands out due to its unique butoxy linkage, which imparts distinct chemical and physical propertiesFor example, the presence of the butoxy group can influence the compound’s solubility, stability, and interaction with other molecules .
Properties
IUPAC Name |
1-methoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-19-15-9-11-16(12-10-15)21-13-5-6-14-22-18-8-4-3-7-17(18)20-2/h3-4,7-12H,5-6,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWNGFDLEYPLNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCOC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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